molecular formula C18H16O5 B2883976 (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 858760-65-3

(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2883976
CAS No.: 858760-65-3
M. Wt: 312.321
InChI Key: GQYHZCFEOMREFE-MFOYZWKCSA-N
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Description

(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with methoxy groups and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 6-methoxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or benzylidene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can result in various substituted benzofuran compounds.

Scientific Research Applications

(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in spectroscopic studies.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    6-Methoxybenzofuran: Another benzofuran derivative with similar structural features.

    Benzofuran-3(2H)-one: A core structure shared with the target compound.

Uniqueness

(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is unique due to the presence of both methoxy and benzylidene groups, which confer distinct chemical and biological properties. Its specific substitution pattern and the resulting electronic effects make it a valuable compound for various research applications.

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-5-7-15(22-3)11(8-12)9-17-18(19)14-6-4-13(21-2)10-16(14)23-17/h4-10H,1-3H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYHZCFEOMREFE-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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